molecular formula C20H19N5O2S B307589 1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one

1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one

Cat. No.: B307589
M. Wt: 393.5 g/mol
InChI Key: KNJWLOJZMVDMMN-UHFFFAOYSA-N
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Description

1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique triazino-benzoxazepine core, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazino Core: The triazino core can be synthesized by reacting a suitable hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Cyclization: The intermediate product undergoes cyclization with an appropriate ortho-substituted aromatic compound to form the benzoxazepine ring.

    Functional Group Modification: Introduction of the butyryl and methylthio groups is achieved through selective alkylation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring or other reducible sites using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the triazino core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted triazino-benzoxazepine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

Biologically, 1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one exhibits potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential in treating various diseases, including cancer, infectious diseases, and neurological disorders.

Industry

Industrially, it can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-Butyryl-3-(methylsulfanyl)-6-(1-naphthyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
  • 7-Butyryl-6-(3-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-3-yl methyl sulfide

Uniqueness

Compared to similar compounds, 1-[3-(methylsulfanyl)-6-(pyridin-2-yl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]butan-1-one is unique due to its specific substitution pattern and the presence of the pyridin-2-yl group, which may confer distinct biological activities and chemical reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

1-(3-methylsulfanyl-6-pyridin-2-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)butan-1-one

InChI

InChI=1S/C20H19N5O2S/c1-3-8-16(26)25-15-11-5-4-9-13(15)17-18(22-20(28-2)24-23-17)27-19(25)14-10-6-7-12-21-14/h4-7,9-12,19H,3,8H2,1-2H3

InChI Key

KNJWLOJZMVDMMN-UHFFFAOYSA-N

SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=N4

Canonical SMILES

CCCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CC=CC=N4

Origin of Product

United States

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